molecular formula C14H15BrN2O2 B15360859 Tert-butyl N-(5-bromo-7-quinolyl)carbamate

Tert-butyl N-(5-bromo-7-quinolyl)carbamate

Cat. No.: B15360859
M. Wt: 323.18 g/mol
InChI Key: SCKRHUZYSMZMHL-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-7-quinolyl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a quinoline ring system substituted with a bromine atom at the 5-position and a tert -butoxycarbonyl (Boc) protecting group on the ring nitrogen. The bromine moiety serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing researchers to diversify the molecular structure at this site. Simultaneously, the Boc protecting group can be readily removed under mild acidic conditions to reveal the free amine, enabling subsequent derivatization. This bifunctional reactivity makes it a valuable scaffold for constructing more complex molecules. Quinoline derivatives are prominent in pharmaceutical research due to their wide range of biological activities. As a Boc-protected intermediate, this compound is primarily used in the synthesis of potential active pharmaceutical ingredients (APIs). Its structure suggests potential as a precursor in the development of compounds for various therapeutic areas. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl N-(5-bromoquinolin-7-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-7-11(15)10-5-4-6-16-12(10)8-9/h4-8H,1-3H3,(H,17,18)

InChI Key

SCKRHUZYSMZMHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=CC=N2)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-7-quinolyl)carbamate typically involves the following steps:

  • Bromination: The starting material, 7-quinoline, undergoes bromination at the 5-position using bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride.

  • Carbamate Formation: The brominated quinoline is then reacted with tert-butyl isocyanate (tBu-NCO) to form the carbamate group. This reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), under mild heating conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficient production and quality control. The choice of reagents and reaction conditions may be optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(5-bromo-7-quinolyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromate ions or other oxidized derivatives.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Alkyl or aryl substituted derivatives of the compound.

Scientific Research Applications

Tert-butyl N-(5-bromo-7-quinolyl)carbamate is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is investigated for its potential medicinal properties, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-(5-bromo-7-quinolyl)carbamate exerts its effects depends on its specific application. In medicinal research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

Tert-butyl 7-bromoquinolin-3-ylcarbamate (CAS: 1447607-37-5)

  • Molecular Formula : C₁₄H₁₅BrN₂O₂.
  • Key Differences : The bromine is at position 7, and the carbamate is at position 3, altering the electronic distribution and steric accessibility compared to the 5-bromo-7-carbamate isomer. This positional variation impacts reactivity in cross-coupling reactions, as the carbamate group’s orientation influences coordination with transition-metal catalysts .

(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate

  • Key Features: A phenyl-based analog with a chiral ethyl linker and methoxy substituent. The methoxy group (electron-donating) and bromine on the phenyl ring create distinct electronic effects compared to the quinoline system. The stereochemistry (S-configuration) further differentiates its biological activity, particularly in enantioselective interactions .

Pyridine and Bicyclic Carbamate Derivatives

Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (CAS: 748812-75-1)

  • Molecular Formula : C₁₀H₁₂BrClN₂O₂.
  • Comparison: Replaces the quinoline core with a pyridine ring. The dual halogenation (Br at C5, Cl at C6) enhances electrophilicity, favoring nucleophilic substitution reactions over the mono-halogenated quinoline derivative .

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

  • Key Differences: Incorporates a rigid bicyclic scaffold, enhancing conformational restraint. The azabicyclo structure improves binding selectivity to biological targets (e.g., enzymes, GPCRs) compared to the planar quinoline, albeit with reduced aromatic interaction capacity .

Substituent and Functional Group Variations

Tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9)

  • Features: A cyclopentylcarbamate with hydroxyl and tert-butyl groups. The hydroxyl group introduces hydrogen-bonding capability, absent in the bromoquinoline derivative, which could enhance solubility and target affinity in aqueous environments .

Tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate

  • Key Modifications: The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability, contrasting with the bromine’s moderate electronegativity in the quinoline analog. Such fluorinated derivatives are often prioritized in drug design for improved pharmacokinetics .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Core Structure Key Substituents Storage Conditions
Tert-butyl N-(5-bromo-7-quinolyl)carbamate 2663758-82-3 C₁₄H₁₅BrN₂O₂ Quinoline Br (C5), Carbamate (C7) 2–8°C
Tert-butyl 7-bromoquinolin-3-ylcarbamate 1447607-37-5 C₁₄H₁₅BrN₂O₂ Quinoline Br (C7), Carbamate (C3) Not specified
Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate 748812-75-1 C₁₀H₁₂BrClN₂O₂ Pyridine Br (C5), Cl (C6) Not specified
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ Azabicycloheptane Bicyclic scaffold Not specified

Research Findings and Trends

  • Synthetic Utility: The tert-butyl carbamate group is widely used as a protecting group for amines, but its position and adjacent substituents dictate reaction pathways. For example, bromine at C5 in the quinoline derivative facilitates direct functionalization via cross-coupling, whereas chlorine in pyridine derivatives favors displacement .
  • Biological Relevance: Quinoline-based carbamates show promise in kinase inhibition due to their planar aromatic systems, while bicyclic analogs (e.g., azabicycloheptanes) are explored for neuropharmacology applications .
  • Stability Considerations: Halogenated derivatives generally require controlled storage (e.g., 2–8°C) to prevent decomposition, whereas non-halogenated bicyclic carbamates exhibit greater thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl N-(5-bromo-7-quinolyl)carbamate?

  • Methodology : Multi-step synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in the quinoline precursor, followed by regioselective bromination at the 5-position. Key steps include:

  • Coupling : Use of tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates .
    • Critical Parameters : Reaction temperature (0–25°C), inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC to ensure minimal byproduct formation.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, tert-butyl carbamate at C7).
  • HPLC-MS : High-resolution mass spectrometry for molecular weight confirmation.
  • XRD : Single-crystal X-ray diffraction (using SHELX or SIR97 for refinement) to resolve ambiguities in stereochemistry .

Q. What are the stability considerations for storage and handling?

  • Stability : Stable under inert conditions (N₂ atmosphere) at –20°C. Avoid exposure to strong acids/bases (risk of Boc deprotection) or oxidizers.
  • Incompatibilities : Reactive metals (e.g., Na), peroxides. Use amber vials to prevent photodegradation of the bromine moiety .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved?

  • Approach :

  • Refine XRD data using SHELXL (anisotropic displacement parameters, twin-law corrections) .
  • Cross-validate with computational models (DFT calculations for bond angles/lengths) and neutron diffraction for hydrogen positioning .
    • Case Study : Discrepancies in quinoline ring planarity may arise from thermal motion; apply Hirshfeld surface analysis to assess intermolecular interactions.

Q. What mechanistic insights govern the reactivity of the bromine substituent in cross-coupling reactions?

  • Mechanism : The 5-bromo group participates in Suzuki-Miyaura coupling (Pd-catalyzed) with aryl boronic acids. Key factors:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water.
  • Steric Effects : Bromine’s position adjacent to the carbamate may slow transmetallation; optimize ligand design (e.g., bulky phosphines) to enhance turnover .

Q. How can conflicting biological activity data (e.g., IC₅₀ variations) be analyzed?

  • Troubleshooting :

  • Assay Conditions : Control pH (quinoline’s basicity affects solubility), use DMSO stocks ≤0.1% to avoid solvent toxicity.
  • Target Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
    • SAR Studies : Modify the tert-butyl group to smaller substituents (e.g., methyl) and evaluate changes in binding affinity to receptors/enzymes .

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